molecular formula C7H11BrN2O2S B1589583 2-(Isopropylamino)thiazole-4-carboxylic acid hydrobromide CAS No. 300831-03-2

2-(Isopropylamino)thiazole-4-carboxylic acid hydrobromide

Cat. No. B1589583
M. Wt: 267.15 g/mol
InChI Key: YIKHDVKRCMAELL-UHFFFAOYSA-N
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Description

2-(Isopropylamino)thiazole-4-carboxylic acid hydrobromide is a chemical compound with the CAS Number: 300831-03-2 . Its molecular weight is 268.15 . The IUPAC name for this compound is 2-(isopropylamino)-1H-1lambda3-thiazole-4-carboxylic acid hydrobromide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H11N2O2S.BrH/c1-4(2)8-7-9-5(3-12-7)6(10)11;/h3-4,12H,1-2H3,(H,8,9)(H,10,11);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 268.15 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility were not found in the retrieved data.

Scientific Research Applications

Thiazoles are important heterocyclic compounds exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The substituents on a particular position of the thiazole ring affect the biological outcomes to a great extent .

Researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures, and evaluated their biological activities . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction . Thus, substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .

Safety And Hazards

The safety information for this compound can be found in its Material Safety Data Sheet (MSDS) . It’s important to handle this compound with care, following all safety protocols.

properties

IUPAC Name

2-(propan-2-ylamino)-1,3-thiazole-4-carboxylic acid;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S.BrH/c1-4(2)8-7-9-5(3-12-7)6(10)11;/h3-4H,1-2H3,(H,8,9)(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKHDVKRCMAELL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC(=CS1)C(=O)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10474591
Record name 2-[(Propan-2-yl)amino]-1,3-thiazole-4-carboxylic acid--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10474591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Isopropylamino)thiazole-4-carboxylic acid hydrobromide

CAS RN

300831-03-2
Record name 2-[(Propan-2-yl)amino]-1,3-thiazole-4-carboxylic acid--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10474591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of compound 9 (2.1 g, 18 mmol) and 3-bromopyruvic acid (3.0 g, 18 mmol) in dioxane (180 mL) was heated to 80° C. Upon reaching 80° C. the mixture became clear, and soon thereafter the product started to precipitate as a white solid. After 2 h of heating, the reaction mixture was cooled to rt and the precipitate was filtered off and collected. This yielded pure title compound (4.4 g, 94%).
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Isopropylamino)thiazole-4-carboxylic acid hydrobromide
Reactant of Route 2
Reactant of Route 2
2-(Isopropylamino)thiazole-4-carboxylic acid hydrobromide
Reactant of Route 3
Reactant of Route 3
2-(Isopropylamino)thiazole-4-carboxylic acid hydrobromide
Reactant of Route 4
2-(Isopropylamino)thiazole-4-carboxylic acid hydrobromide
Reactant of Route 5
2-(Isopropylamino)thiazole-4-carboxylic acid hydrobromide
Reactant of Route 6
2-(Isopropylamino)thiazole-4-carboxylic acid hydrobromide

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